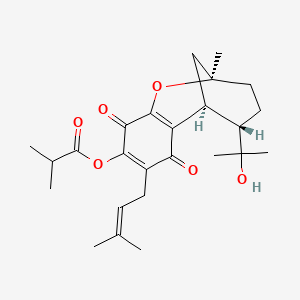

4-oxo-1H-quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Kynurenate is a quinolinemonocarboxylate that is the conjugate base of kynurenic acid It has a role as a human metabolite. It is a conjugate base of a kynurenic acid.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- New Alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates : Novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were synthesized, starting from 2-oxo-quinoline carboxylic acid. The structures of these compounds were characterized using spectroscopic methods and crystallography. Molecular docking studies provided insights into possible interactions with EGFR kinase inhibitor targets (Hayani et al., 2020).

Biological Activity and Drug Discovery

- 4-Oxoquinolines and Monoamine Oxidase : 4-Oxoquinoline derivatives, known for their pharmacological properties, were screened against human monoamine oxidases. The study highlighted how tautomerism influences biological activity and suggested new methods for characterizing quinolone tautomers (Mesiti et al., 2021).

- Antibacterial and Anticancer Activity : The synthesis of 4-oxo-1,4-dihydrobenzo[h][1,3]thiazeto[3,2-a]quinoline carboxylic acids showed these compounds to have impressive antibacterial and anticancer activities, particularly against bacterial DNA synthesis inhibitors (Ahmed et al., 2012).

Molecular Docking and Computational Studies

- HBV Replication Inhibitors : Methylated derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate demonstrated potential as inhibitors of Hepatitis B Virus replication, as shown by molecular docking simulations (Kovalenko et al., 2020).

Environmental and Sustainable Chemistry

- Eco-friendly Synthesis Methods : A study on the decarboxylative acylation of quinoxalin-2(1H)-ones with α-oxo carboxylic acids under environmentally friendly conditions was conducted, emphasizing sustainable chemistry approaches (Xie et al., 2020).

Material Science and Electronics

- Application in Liquid Crystal Displays : Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates were synthesized and showed high potential for application in liquid crystal displays due to their excellent orientation parameter in nematic liquid crystal (Bojinov & Grabchev, 2003).

- Photovoltaic Properties in Organic-Inorganic Diodes : Films of 4H-pyrano[3,2-c]quinoline derivatives demonstrated photovoltaic properties, indicating their potential use in photodiode fabrication for solar energy applications (Zeyada et al., 2016).

Propriétés

Formule moléculaire |

C10H6NO3- |

|---|---|

Poids moléculaire |

188.16 g/mol |

Nom IUPAC |

4-oxo-1H-quinoline-2-carboxylate |

InChI |

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/p-1 |

Clé InChI |

HCZHHEIFKROPDY-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyvinyl)benzo[1,3]dioxole-5-carboxylic acid](/img/structure/B1238869.png)

![N-{4-[(1-Hydroxycarbamoyl-2-methyl-propyl)-(2-morpholin-4-YL-ethyl)-sulfamoyl]-4-pentyl-benzamide](/img/structure/B1238873.png)

![3,4,5-Trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B1238885.png)